molecular formula C14H18N4O4S2 B14411114 1-hydroxy-2-[(E)-(3-methylthiophen-2-yl)methylideneamino]guanidine;4-methylbenzenesulfonic acid CAS No. 85894-18-4

1-hydroxy-2-[(E)-(3-methylthiophen-2-yl)methylideneamino]guanidine;4-methylbenzenesulfonic acid

Cat. No.: B14411114
CAS No.: 85894-18-4
M. Wt: 370.5 g/mol
InChI Key: ZNTFKXSPPGGWJN-JOKMOOFLSA-N
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Description

This compound is characterized by its unique structure, which includes a guanidine group, a thiophene ring, and a sulfonic acid group

Preparation Methods

The synthesis of 1-hydroxy-2-[(E)-(3-methylthiophen-2-yl)methylideneamino]guanidine;4-methylbenzenesulfonic acid involves several steps. The synthetic route typically starts with the preparation of the guanidine derivative, followed by the introduction of the thiophene ring and the sulfonic acid group. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-hydroxy-2-[(E)-(3-methylthiophen-2-yl)methylideneamino]guanidine;4-methylbenzenesulfonic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a catalyst in certain reactions. In biology, it has potential applications as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi. In medicine, it is being investigated for its potential use in drug development, particularly for its antiviral and anticancer properties. In industry, it is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex compounds .

Mechanism of Action

The mechanism of action of 1-hydroxy-2-[(E)-(3-methylthiophen-2-yl)methylideneamino]guanidine;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The guanidine group is known to interact with nucleic acids and proteins, potentially disrupting their normal function. The thiophene ring may contribute to the compound’s ability to penetrate cell membranes, enhancing its bioavailability. The sulfonic acid group may play a role in the compound’s solubility and stability in aqueous environments .

Comparison with Similar Compounds

Compared to other similar compounds, 1-hydroxy-2-[(E)-(3-methylthiophen-2-yl)methylideneamino]guanidine;4-methylbenzenesulfonic acid stands out due to its unique combination of structural features. Similar compounds include other guanidine derivatives, thiophene-containing compounds, and sulfonic acid derivatives. Each of these compounds has its own set of properties and applications, but the combination of these features in a single molecule makes this compound particularly versatile and valuable in scientific research .

Properties

CAS No.

85894-18-4

Molecular Formula

C14H18N4O4S2

Molecular Weight

370.5 g/mol

IUPAC Name

1-hydroxy-2-[(E)-(3-methylthiophen-2-yl)methylideneamino]guanidine;4-methylbenzenesulfonic acid

InChI

InChI=1S/C7H10N4OS.C7H8O3S/c1-5-2-3-13-6(5)4-9-10-7(8)11-12;1-6-2-4-7(5-3-6)11(8,9)10/h2-4,12H,1H3,(H3,8,10,11);2-5H,1H3,(H,8,9,10)/b9-4+;

InChI Key

ZNTFKXSPPGGWJN-JOKMOOFLSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(SC=C1)/C=N/N=C(\N)/NO

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(SC=C1)C=NN=C(N)NO

Origin of Product

United States

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